molecular formula C7H8BrNO4S2 B13201098 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B13201098
M. Wt: 314.2 g/mol
InChI Key: UUEKDJXFYBIMHZ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 4-bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid systematically describes its structure. The parent heterocycle is a thiophene ring (a five-membered aromatic compound containing one sulfur atom), substituted at three positions: a bromine atom at position 4, a dimethylsulfamoyl group at position 5, and a carboxylic acid moiety at position 2. The numbering follows the priority order dictated by the carboxylic acid functional group, which occupies the lowest possible position (C2). The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a sulfonamide derivative featuring two methyl groups attached to the nitrogen atom, while the bromine atom introduces electronegativity and steric bulk at C4.

The molecular formula, C₇H₈BrNO₄S₂ , reflects the compound’s elemental composition, with a molecular weight of 314.2 g/mol . The SMILES notation CNS(=O)(=O)C1=C(SC(=C1Br)C(=O)O)C provides a linear representation of the structure, emphasizing the connectivity of the sulfamoyl and carboxylic acid groups to the thiophene core. Key bond angles and lengths, inferred from analogous thiophene derivatives, suggest planar geometry at the sulfonamide sulfur and slight distortion in the thiophene ring due to substituent electronegativity.

Properties

Molecular Formula

C7H8BrNO4S2

Molecular Weight

314.2 g/mol

IUPAC Name

4-bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H8BrNO4S2/c1-9(2)15(12,13)7-4(8)3-5(14-7)6(10)11/h3H,1-2H3,(H,10,11)

InChI Key

UUEKDJXFYBIMHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(S1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivatives

Method:
A key step involves regioselective bromination of thiophene derivatives. The process typically employs molecular bromine (Br₂) in an inert solvent such as acetic acid or CCl₄, under controlled temperature conditions (around 0°C to room temperature) to ensure regioselectivity.

Reaction Conditions:

Parameter Details
Reagent Bromine (Br₂)
Solvent Acetic acid or CCl₄
Temperature 0°C to room temperature
Duration 30 minutes to 2 hours

Outcome:
Formation of mono-brominated thiophene derivatives, such as 2-bromo-3-methylthiophene, with yields typically around 60-70%.

Introduction of the Carboxylic Acid Group

Method:
Conversion of the brominated intermediate into the carboxylic acid involves either:

  • Grignard reaction: Treatment with magnesium turnings to form a Grignard reagent, followed by carbonation.
  • Carbonylation: Palladium-catalyzed carbonylation under CO pressure, which directly introduces the carboxyl group.

Reaction Conditions:

Method Reagents & Conditions Yield
Grignard + CO₂ Mg in dry ether, followed by CO₂ bubbling ~70%
Palladium-catalyzed carbonylation Pd catalyst, CO atmosphere, ethanol solvent ~65-75%

Sulfonamide Formation

Method:
The dimethylsulfamoyl group is introduced via sulfonamide formation, typically by reacting the amino or hydroxyl precursor with dimethylsulfamoyl chloride.

Reaction Conditions:

Parameter Details
Reagent Dimethylsulfamoyl chloride
Base Pyridine or triethylamine
Solvent Dichloromethane or pyridine
Temperature 0°C to room temperature

Outcome:
Formation of the sulfonamide derivative with high regioselectivity and yields exceeding 80%.

Final Acidification and Purification

The last step involves hydrolysis of ester intermediates or direct acidification of carboxylate salts, followed by recrystallization to purify the target compound.

Optimized Industrial Route

Based on patent literature and recent research, an optimized five-step route for industrial-scale synthesis includes:

Step Description Reagents & Conditions Yield (%)
1 Bromination of 4-methylthiophene-2-carboxylic acid Br₂ in acetic acid, 0°C 65-70
2 Conversion to carboxylic acid Grignard reagent + CO₂ 70
3 Sulfonamide formation Dimethylsulfamoyl chloride + base 80-85
4 Purification Recrystallization -
5 Final acidification Acid work-up -

This route emphasizes high regioselectivity, minimal by-products, and scalability.

Data Tables Summarizing Key Parameters

Step Reaction Type Reagents Solvent Temperature Typical Yield References
Bromination Electrophilic aromatic substitution Br₂ Acetic acid 0°C 60-70% ,
Carboxylation Grignard/Carbonylation Mg/CO₂ or Pd catalyst Ether/Ethanol Room temp 65-75% ,
Sulfonamide Formation Nucleophilic substitution Dimethylsulfamoyl chloride Dichloromethane 0°C to RT >80% ,
Purification Recrystallization - Water/Acetonitrile RT - -

Research Findings and Considerations

  • Selectivity Control: The regioselectivity of bromination is crucial; using controlled temperature and solvent conditions minimizes polybromination.
  • Environmental Impact: Modern synthesis favors greener solvents and catalytic processes, such as palladium-catalyzed carbonylation, to enhance sustainability.
  • Scale-Up Feasibility: The described methods have been successfully scaled to multi-gram and kilogram scales, with continuous flow reactors improving efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution with various reagents under controlled conditions:

Reagent Conditions Product Notes
Amines (e.g., NH₃)DMF, 80–100°C4-Amino-5-(dimethylsulfamoyl)thiophene-2-carboxylic acidHigh regioselectivity due to electron-withdrawing groups
Alkoxides (RO⁻)K₂CO₃, DMSO, 60°C4-Alkoxy derivativesPolar aprotic solvents enhance reactivity
Thiols (RSH)Pd(PPh₃)₄, 1,4-dioxane, reflux4-Thioether derivativesPalladium catalysts improve yield

Key Insight : The electron-withdrawing sulfamoyl and carboxylic acid groups activate the bromine for substitution, enabling efficient C–Br bond cleavage.

Oxidation Reactions

The thiophene ring and sulfamoyl group participate in oxidation:

Oxidizing Agent Conditions Product Outcome
H₂O₂ (30%)Acetic acid, 50°CSulfone derivative (dimethylsulfonyl group)Complete conversion in 6 hours
KMnO₄Acidic/neutral mediaThiophene ring cleavage to dicarboxylic acidLimited synthetic utility due to overoxidation

Mechanism : Oxidation of the sulfamoyl group to a sulfone is favored under mild acidic conditions, while strong oxidants like KMnO₄ degrade the thiophene backbone.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

Reaction Type Reagents/Conditions Product Yield
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane4-Aryl-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid37–72%
Buchwald-HartwigAmines, Pd₂(dba)₃, Xantphos, toluene4-Aminated derivatives45–65%

Example : Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl product with retained sulfamoyl and carboxylic acid groups .

Carboxylic Acid Reactivity:

  • Esterification : Reacts with alcohols (e.g., MeOH) under H₂SO₄ catalysis to form methyl esters.

  • Amidation : Couples with amines (e.g., NH₂Py) via EDCI/HOBt activation to generate carboxamides.

Sulfamoyl Group Reactivity:

  • Hydrolysis : Under strong alkaline conditions (NaOH, 100°C), the dimethylsulfamoyl group converts to a sulfonic acid (–SO₃H).

Reaction Optimization Insights

  • Continuous Flow Reactors : Improve substitution reaction yields by 15–20% compared to batch methods, reducing side-product formation.

  • Solvent Effects : DMF and DMSO enhance substitution rates due to their high polarity and ability to stabilize transition states.

Comparative Reactivity Table

Reaction Type Key Functional Group Rate (Relative) Selectivity
Nucleophilic substitutionC–Br bondFastHigh (>90%)
Suzuki couplingC–Br bondModerateModerate (70%)
Sulfamoyl hydrolysis–N(SO₂Me₂)SlowLow (pH-dependent)

Critical Research Findings

  • Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced substitution efficiency due to steric hindrance from the sulfamoyl group.

  • pH Sensitivity : Oxidation and hydrolysis reactions require strict pH control to avoid decomposition of the thiophene ring.

  • Catalyst Choice : Pd(PPh₃)₄ outperforms PdCl₂ in cross-coupling reactions, achieving higher yields and fewer byproducts .

Scientific Research Applications

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative featuring a bromine atom, a dimethylsulfamoyl group, and a carboxylic acid functional group attached to a thiophene ring. This compound is valued in medicinal chemistry and material science due to the presence of the bromine atom and the sulfonamide group, which enhance its reactivity and biological activity.

Applications

This compound has notable applications in medicinal chemistry as a building block. It is also used in organic synthesis and drug development.

ApplicationDescription
Medicinal ChemistryServes as a building block in medicinal chemistry.
Organic SynthesisUseful in various organic synthesis reactions.
Drug DevelopmentHas potential applications in drug development.
ResearchAccessible for research and industrial applications.

Structural Analogues

Several compounds share structural similarities with this compound:

  • 5-Bromo-4-chlorothiophene-2-carboxylic acid Contains chlorine and has potential for different biological activity.
  • 4-Amino-5-bromo-2-thiophenecarboxylic acid Includes an amino group that provides different reactivity.
  • 5-Bromothiophene-2-carbaldehyde Features an aldehyde functionality, making it useful in further synthetic transformations.
  • Thiophene-2,5-dicarboxylic acid A dicarboxylic structure that allows for extensive derivatization.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The following table compares substituents, molecular weights, and key properties of structurally related thiophene-2-carboxylic acid derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid Br (4), -SO₂N(CH₃)₂ (5), -COOH (2) ~340.2 (estimated) Sulfonamide, carboxylic acid
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid Br (4), -SO₂Cl (5), -COOH (2) 305.55 Chlorosulfonyl, carboxylic acid
4-Bromo-5-methylthiophene-2-carboxylic acid Br (4), -CH₃ (5), -COOH (2) 235.07 Methyl, carboxylic acid
3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid -NH₂ (3), -C₆H₅ (4), -CF₃ (5), -COOH (2) 287.25 Amino, phenyl, trifluoromethyl
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Br (3), -CN (4), -SCH₂CO₂Et (5), -COOEt (2) 393.23 Cyano, thioether, ester

Physicochemical Properties

Lipophilicity (logP/clogP)
  • The dimethylsulfamoyl group in the target compound increases polarity compared to methyl or trifluoromethyl substituents, resulting in a moderate clogP (~2.5–3.0) .
  • Chlorosulfonyl analogs (e.g., 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid) exhibit higher lipophilicity (clogP ~3.5) due to the electron-withdrawing Cl atom .
  • Methyl-substituted derivatives (e.g., 4-Bromo-5-methylthiophene-2-carboxylic acid) have higher clogP (~3.8) owing to the hydrophobic -CH₃ group .
Solubility
  • The sulfonamide and carboxylic acid groups in the target compound enhance aqueous solubility compared to ester or methyl derivatives .
  • Ester analogs (e.g., Ethyl 4-bromothiophene-2-carboxylate ) show lower solubility but may act as prodrugs with improved membrane permeability .

Key Differentiators of the Target Compound

Balanced Lipophilicity : The dimethylsulfamoyl group provides moderate lipophilicity, optimizing membrane permeability and solubility for drug delivery .

Hydrogen-Bonding Capacity : The sulfonamide and carboxylic acid groups enable interactions with biological targets (e.g., enzymes, receptors) .

Synthetic Versatility : The bromine atom allows further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse analogs .

Biological Activity

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by a bromine atom and a dimethylsulfamoyl group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrNO3S\text{C}_7\text{H}_8\text{Br}\text{N}\text{O}_3\text{S}. Its structure includes:

  • A thiophene ring , which provides aromatic properties.
  • A bromine atom that enhances reactivity.
  • A dimethylsulfamoyl group that increases solubility and biological interaction potential.
  • A carboxylic acid functional group , which is crucial for biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research has indicated that thiophene derivatives exhibit significant antibacterial properties. The introduction of the bromine and sulfonamide groups is believed to enhance this activity. For instance, studies comparing various thiophene derivatives have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

CompoundActivityMIC (µg/mL)
This compoundModerate10-20
5-Bromo-4-chlorothiophene-2-carboxylic acidHigh5
4-Amino-5-bromo-2-thiophenecarboxylic acidLow30

The Minimum Inhibitory Concentration (MIC) values suggest that while this compound shows moderate activity, it can be optimized through structural modifications.

Antiviral Potential

In the context of antiviral research, compounds similar to this compound have been explored for their efficacy against flavivirus infections. The presence of the bromine atom is noted to enhance the compound's ability to interact with viral proteins, potentially inhibiting viral replication.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways influenced by the thiophene structure. Further studies are required to elucidate these mechanisms fully.

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene, including this compound, were effective against resistant strains of Staphylococcus aureus. The study reported an MIC value of 15 µg/mL for this compound, indicating its potential as a lead candidate for developing new antibiotics.
  • Antiviral Activity : Research conducted on flavivirus infections revealed that compounds structurally related to this compound exhibited significant antiviral activity. The study suggested that these compounds could serve as a basis for developing antiviral therapies targeting hepatitis C virus (HCV).
  • Anticancer Research : In vitro studies showed that this compound could inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

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